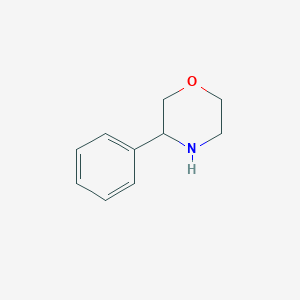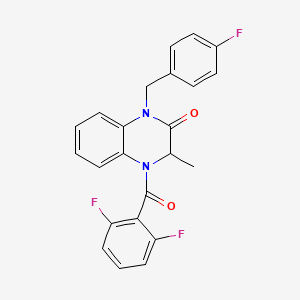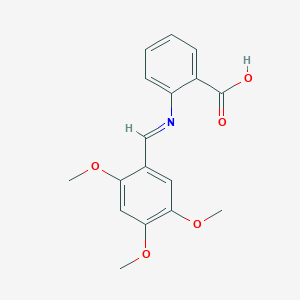![molecular formula C18H22ClNO3S B2731085 3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine CAS No. 338774-18-8](/img/structure/B2731085.png)
3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is a synthetic organic compound with a complex structure It is characterized by the presence of a sulfonyl group attached to a chlorinated methylphenyl ring, an isobutoxy group, and a dimethylpyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine typically involves multiple steps. One common approach is to start with the chlorination of 2-methylphenyl sulfone, followed by the introduction of the isobutoxy group through a nucleophilic substitution reaction. The final step involves the formation of the dimethylpyridine ring through a cyclization reaction under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the desired product.
化学反应分析
Types of Reactions
3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorinated methylphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron or aluminum chloride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of 3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine involves its interaction with specific molecular targets. The sulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The isobutoxy and dimethylpyridine groups may enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: This compound also contains a sulfonyl group and has been studied for its antimicrobial and anti-inflammatory activities.
4-Chlorophenylmethanesulfonyl chloride: Similar in structure, this compound is used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-(4-chloro-2-methylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S/c1-11(2)10-23-18-17(13(4)8-14(5)20-18)24(21,22)16-7-6-15(19)9-12(16)3/h6-9,11H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXKRJSCOZSRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=C(C=C(C=C2)Cl)C)OCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
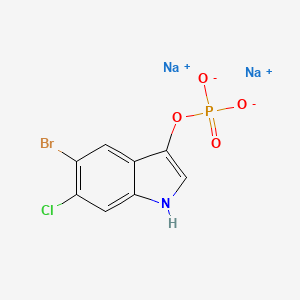
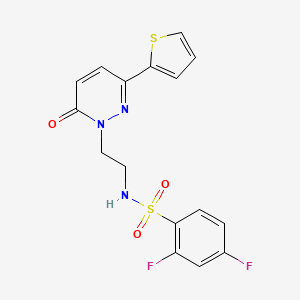
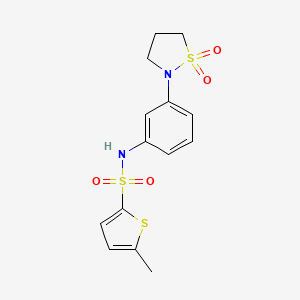
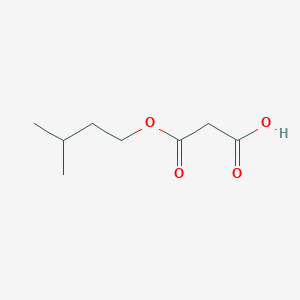
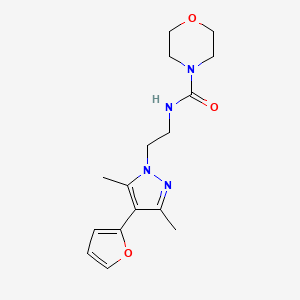
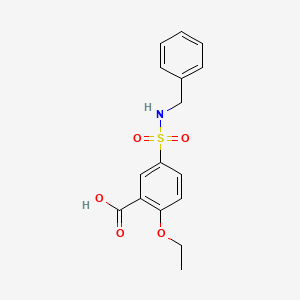
![5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2731014.png)
![3-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2731017.png)
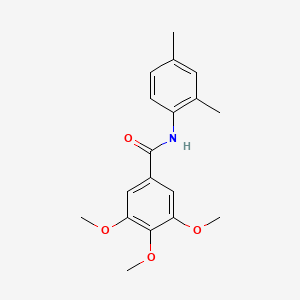
![7-(4-hydroxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2731019.png)
![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2731021.png)
